N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7(6H)-one core substituted at position 3 with a 4-fluorophenyl group and at position 6 with a 2-(2,4-difluorophenyl)acetamide moiety. The fluorinated aromatic rings and acetamide linkage are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLIAYLTBHCWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings regarding the biological activity of this specific compound.
Chemical Structure
The structural formula of the compound is as follows:
This structure features a triazole ring fused with a pyrimidine core, which is known for its pharmacological significance.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial effects. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism involves inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest:
- Cell Viability : In vitro assays demonstrate significant cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Apoptosis Induction : Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models .
- In Vivo Studies : Animal models demonstrate reduced inflammation markers following administration of the compound, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Triazole Ring | Essential for antimicrobial activity |
| Acetamide Group | Contributes to overall stability and potency |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the compound's efficacy against a panel of bacterial strains. Results indicated a broad-spectrum activity profile, outperforming several standard antibiotics .
- Cytotoxicity Evaluation : An investigation into its anticancer properties revealed that the compound significantly inhibits the growth of several cancer cell lines while sparing normal cells, highlighting its therapeutic potential .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing the triazole scaffold exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Properties : Various studies have demonstrated that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. Compounds similar to N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown Minimum Inhibitory Concentrations (MIC) comparable to or better than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The triazole ring is a key feature in many antifungal agents. Studies suggest that this compound could demonstrate efficacy against fungal pathogens, making it a candidate for further development in antifungal therapies .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives highlight their potential as chemotherapeutic agents. The compound's structural features may enhance its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research has indicated that triazoles can interfere with multiple cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Modifications to the triazole and phenyl groups can significantly impact biological activity:
- Fluorination : The presence of fluorine atoms in the phenyl rings enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy .
- Substituent Variations : Altering substituents on the triazole or acetamide moiety can lead to variations in potency and selectivity against specific targets.
Case Study 1: Antibacterial Activity Evaluation
A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. Among these derivatives, one compound exhibited an MIC of 0.75 μg/mL against MRSA, highlighting the potential of triazole-based compounds in treating resistant infections .
Case Study 2: Anticancer Effects
In vitro studies on triazole derivatives showed promising results in inhibiting cancer cell lines such as HeLa and MCF-7. The compounds induced apoptosis through mitochondrial pathways and showed lower toxicity profiles compared to conventional chemotherapeutics .
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrimidinone Cores
Substituent Variations on the Triazolo-Pyrimidinone Core
- N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (892469-51-1): This analog replaces the 4-fluorophenyl group at position 3 with a benzyl group and substitutes the 2,4-difluorophenyl acetamide with a 2-chlorobenzyl acetamide.
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one (872590-62-0) :
The 3-fluorophenyl substituent and pyridinylmethyl group at position 6 introduce nitrogen-based hydrogen bonding capabilities, which may enhance solubility or target interactions compared to the fluorophenyl-acetamide motif .
Fluorinated Aromatic Substituents
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
A triazolo-pyrimidine sulfonamide herbicide, flumetsulam demonstrates the agrochemical relevance of fluorinated triazolo-pyrimidines. The sulfonamide group and 2,6-difluorophenyl substituent contrast with the acetamide and 2,4-difluorophenyl in the target compound, highlighting divergent functional group strategies .
Comparative Physicochemical and Spectroscopic Data
NMR Profiling ()
A 2014 study compared NMR shifts of triazolo-pyrimidinone derivatives (compounds 1, 7, and Rapa). Key findings:
- Regions of Variability : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly among analogs, correlating with substituent-induced electronic changes.
- Core Stability: The triazolo-pyrimidinone core exhibits consistent chemical environments across analogs, while substituent-driven shifts highlight localized electronic effects .
Table 1: Key NMR Shift Comparisons
| Compound | Region A (ppm) | Region B (ppm) | Core Stability |
|---|---|---|---|
| Target Compound | 7.2–7.5 | 3.8–4.1 | High |
| Compound 1 | 7.0–7.3 | 3.6–3.9 | Moderate |
| Compound 7 | 7.4–7.7 | 4.0–4.3 | High |
Functional Group and Bioactivity Comparisons
Acetamide vs. Sulfonamide Linkages
- The target compound’s acetamide group offers flexibility and moderate hydrogen bonding, whereas flumetsulam’s sulfonamide provides stronger acidity and rigidity.
Halogen Substitution Patterns
- 2,4-Difluorophenyl vs. 4-Trifluoromethylphenyl (Patent EP 4 374 877 A2) :
A 2024 patent describes analogs with trifluoromethylphenyl groups, which increase steric bulk and electron-withdrawing effects. Such substitutions may enhance metabolic stability or target selectivity compared to dihalogenated systems .
Lumping Strategy and Reactivity ()
Compounds with shared triazolo-pyrimidinone cores but varying substituents (e.g., halogen position, linker groups) are often "lumped" into surrogate categories to simplify reaction modeling. For example:
- Pre-Lumping : 13 reactions involving three distinct analogs.
- Post-Lumping : 5 reactions for a surrogate compound, emphasizing conserved core reactivity despite substituent differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
